molecular formula C13H23NO3 B12956977 tert-Butyl (R)-3-acetylazepane-1-carboxylate

tert-Butyl (R)-3-acetylazepane-1-carboxylate

Cat. No.: B12956977
M. Wt: 241.33 g/mol
InChI Key: QUGHWYDAHLLZSD-LLVKDONJSA-N
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Description

tert-Butyl ®-3-acetylazepane-1-carboxylate is a chemical compound that features a tert-butyl group, an azepane ring, and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-3-acetylazepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl esters. One common method involves the use of tert-butyl alcohol and protected amino acids, with anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents . The reaction is carried out under controlled conditions to ensure high yields and purity of the product.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including tert-Butyl ®-3-acetylazepane-1-carboxylate, often utilizes flow microreactor systems. These systems offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to consistent and high-quality products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-3-acetylazepane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butyl group is known for its stability, but it can be cleaved under specific conditions, such as in the presence of strong acids or bases .

Common Reagents and Conditions

Common reagents used in the reactions of tert-Butyl ®-3-acetylazepane-1-carboxylate include sulfuric acid, sodium hydroxide, and various oxidizing agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and reaction times to ensure optimal yields .

Major Products Formed

The major products formed from the reactions of tert-Butyl ®-3-acetylazepane-1-carboxylate depend on the specific reaction conditions. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl ®-3-acetylazepane-1-carboxylate include other tert-butyl esters and azepane derivatives. Examples include tert-butyl acetate, tert-butyl carbamate, and azepane-1-carboxylate .

Uniqueness

tert-Butyl ®-3-acetylazepane-1-carboxylate is unique due to its combination of a tert-butyl group, an azepane ring, and an acetyl group. This combination imparts distinct chemical properties and reactivity patterns, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl (3R)-3-acetylazepane-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-10(15)11-7-5-6-8-14(9-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3/t11-/m1/s1

InChI Key

QUGHWYDAHLLZSD-LLVKDONJSA-N

Isomeric SMILES

CC(=O)[C@@H]1CCCCN(C1)C(=O)OC(C)(C)C

Canonical SMILES

CC(=O)C1CCCCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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